

An In-depth Technical Guide to [4'-(Pentyloxy)-4-biphenylyl]boronic acid

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Compound of Interest

Compound Name: (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

[4'-(Pentyloxy)-4-biphenylyl]boronic acid is a specialized organic compound that serves as a critical intermediate in the synthesis of various high-value molecules. Its unique structure, featuring a biphenyl core with a pentyloxy chain and a reactive boronic acid group, makes it a versatile building block in both pharmaceutical and materials science applications. This technical guide provides a comprehensive overview of its structure, properties, synthesis, and key applications, with a focus on experimental details and data.

Chemical Structure and Properties

[4'-(Pentyloxy)-4-biphenylyl]boronic acid is characterized by a rigid biphenyl backbone, which provides a stable and conjugated system. The pentyloxy group enhances its solubility in organic solvents, a crucial property for its use in various chemical reactions. The boronic acid moiety is the key functional group, enabling its participation in a wide range of cross-coupling reactions.

Table 1: Chemical Identifiers and Properties

Property	Value	Reference(s)
Chemical Name	[4'-(Pentyloxy)-4-biphenyl]boronic acid	[1]
Synonyms	4'-Pentyloxybiphenyl-4-boronic Acid	[2]
CAS Number	158937-25-8	[1]
Molecular Formula	C ₁₇ H ₂₁ BO ₃	[1]
Molecular Weight	284.16 g/mol	[1]
Appearance	White to off-white solid	[3]
Melting Point	197 °C	[3]
Purity	Typically ≥97%	[4]

Synthesis

A common synthetic route to [4'-(Pentyloxy)-4-biphenyl]boronic acid involves a Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance. A general scheme for its synthesis is outlined below, based on procedures for analogous compounds.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol is adapted from a patented method for the synthesis of the anidulafungin side chain, which includes the formation of a similar terphenyl structure[\[5\]](#).

Materials:

- 1,4-Dibromobenzene
- Magnesium turnings
- Iodine (catalyst)

- Tetrahydrofuran (THF), anhydrous
- Trimethyl borate
- 4-Pentyloxy bromobenzene
- 4-Halogenated ethyl benzoate (e.g., 4-bromo ethyl benzoate)
- [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ($\text{Pd}(\text{dppf})\text{Cl}_2$)
- Dioxane
- Ethanol
- Sodium hydroxide (NaOH) solution (4M)
- Hydrochloric acid (HCl)

Procedure:

- Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings and a crystal of iodine in anhydrous THF. Slowly add a solution of 1,4-dibromobenzene in THF to initiate the Grignard reaction. Maintain the reaction at 35°C for 3 hours.
- Borylation: Cool the Grignard reagent to -75°C and slowly add a solution of trimethyl borate in THF. Allow the reaction to proceed at -75°C for 1.5 hours, then warm to room temperature and stir for 15 hours.
- Hydrolysis: Quench the reaction with an acidic aqueous solution to hydrolyze the borate ester, yielding 1,4-benzenediboronic acid.
- Suzuki-Miyaura Coupling: In a separate flask, combine the synthesized 1,4-benzenediboronic acid, 4-pentyloxy bromobenzene, and 4-halogenated ethyl benzoate in a mixture of dioxane and ethanol. Add the $\text{Pd}(\text{dppf})\text{Cl}_2$ catalyst. Degas the mixture and heat under reflux until the reaction is complete (monitored by TLC or LC-MS).

- **Work-up and Purification:** After cooling, the reaction mixture is typically filtered, and the organic solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography to yield the ethyl ester of the terphenyl carboxylic acid.
- **Hydrolysis to Carboxylic Acid:** The purified ester is then hydrolyzed using a 4M NaOH solution in dioxane, followed by acidification with HCl to yield the final terphenyl carboxylic acid product.

Note: The isolation of [4'-(Pentyloxy)-4-biphenylyl]boronic acid as a distinct intermediate is not explicitly detailed in this specific patented synthesis of the anidulafungin side chain. However, the principles of the Suzuki-Miyaura coupling are fundamental to its formation.

Characterization Data

Detailed experimental spectral data (^1H NMR, ^{13}C NMR, and Mass Spectrometry) for [4'-(Pentyloxy)-4-biphenylyl]boronic acid are not readily available in the public domain. Chemical suppliers offer the compound with a stated purity, but typically do not provide the full characterization data on their public websites. For research purposes, it is recommended to acquire the compound from a reputable supplier and perform the characterization in-house or request a certificate of analysis with the spectral data.

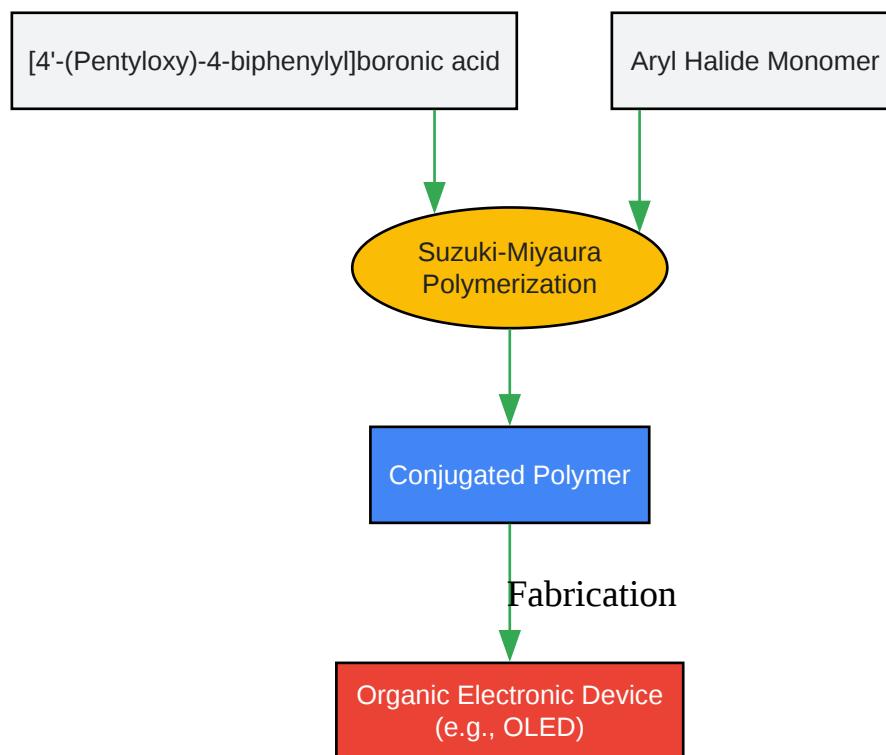
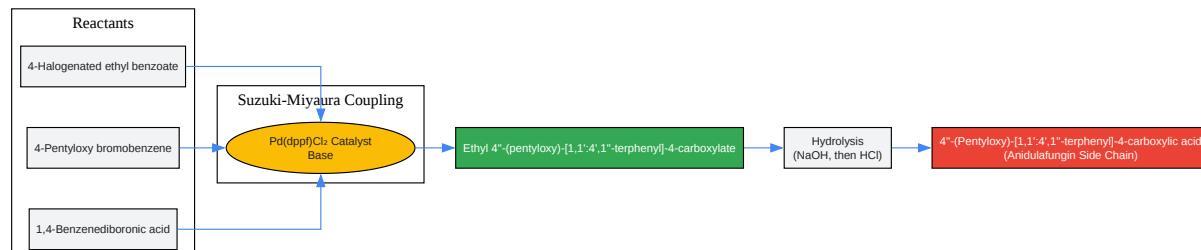
Applications

The primary applications of [4'-(Pentyloxy)-4-biphenylyl]boronic acid are in pharmaceutical synthesis and materials science.

Pharmaceutical Synthesis: Anidulafungin

[4'-(Pentyloxy)-4-biphenylyl]boronic acid is a key precursor for the synthesis of the side chain of Anidulafungin, an echinocandin antifungal agent.^[6] Anidulafungin is used to treat various fungal infections, including candidemia.^[7] The synthesis involves the coupling of the terphenyl carboxylic acid, derived from the boronic acid, with the echinocandin B nucleus.^[8]

Diagram 1: Synthesis of Anidulafungin Side Chain Precursor



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